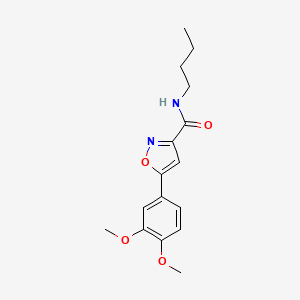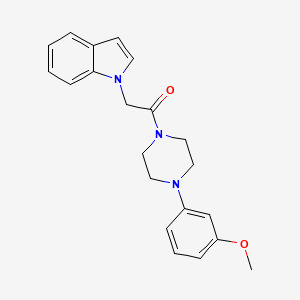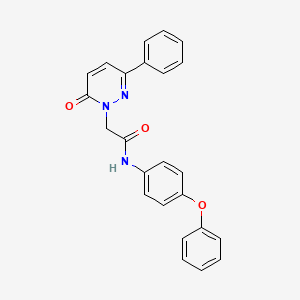![molecular formula C18H21N3O5 B4501931 N-{[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine](/img/structure/B4501931.png)
N-{[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine
Übersicht
Beschreibung
N-{[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine is a useful research compound. Its molecular formula is C18H21N3O5 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.14812078 g/mol and the complexity rating of the compound is 606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photocleavable Protecting Groups for Organic Synthesis
Research on (6-Methoxy-2-oxo-2H-naphtho[1,2-b]pyran-4-yl)methyl esters of valine or phenylalanine has demonstrated their applicability as photocleavable protecting groups. This application is particularly relevant in the context of organic synthesis and caging applications, where the protection and subsequent deprotection of functional groups are crucial steps. The ability to control these processes with light provides a high degree of spatial and temporal resolution, making it valuable for synthesizing complex organic molecules (Piloto et al., 2011).
Enzymatic Conversion and Metabolite Synthesis
The enzymatic conversion of amino acids and peptides by bromoperoxidase highlights the role of enzymes in transforming organic compounds into valuable metabolites or intermediates. For example, the conversion of valine to isobutyronitrile and isobutyraldehyde illustrates the potential of enzymatic processes in producing specific nitriles and aldehydes, which could be key intermediates in the synthesis of pharmaceuticals and fine chemicals (Nieder & Hager, 1985).
Insecticidal Activity of Pyridine Derivatives
The synthesis and evaluation of pyridine derivatives against cowpea aphid demonstrate the potential of chemical compounds for developing new insecticides. This area of research is crucial for agriculture, where the need for effective and environmentally benign pest control solutions is ongoing. Such studies contribute to the understanding of how structural modifications can enhance insecticidal activity, offering insights into designing more effective compounds (Bakhite et al., 2014).
Development of Proteomimetic Polyenes
Research into poly(phenylacetylene)s bearing L-valine pendants has explored their hydrogen-bonding interactions, chain helicities, and supramolecular associations. This work is foundational in the development of proteomimetic polyenes, which mimic the structure and function of proteins. Such polymers have potential applications in biomaterials, drug delivery, and as models for studying protein folding and dynamics (Cheuk et al., 2003).
Antioxidant and Cytotoxicity Properties
The study on the reaction of glucose with peptides to form glucosylvalylhistidine, and its potential as a low-toxicity sedative, reflects the broader research interest in chemical modifications of amino acids for therapeutic purposes. Exploring the antioxidant and cytotoxicity properties of these compounds can lead to the discovery of new drugs with specific therapeutic effects, such as sedatives or anticonvulsants with lower side effects (Dixon, 1972).
Eigenschaften
IUPAC Name |
2-[[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5/c1-11(2)17(18(24)25)19-15(22)10-21-16(23)9-8-14(20-21)12-4-6-13(26-3)7-5-12/h4-9,11,17H,10H2,1-3H3,(H,19,22)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLUWYJXICEECR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)piperidine-4-carboxylic acid](/img/structure/B4501848.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-cyclopentyl-3-piperidinecarboxamide](/img/structure/B4501852.png)
![2-(1-oxophthalazin-2(1H)-yl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B4501877.png)

![2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone](/img/structure/B4501892.png)
![1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-phenoxyethanone](/img/structure/B4501896.png)
![N-{[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}alanine](/img/structure/B4501902.png)
![Benzyl [(3-phenyl-1,2-benzoxazol-6-yl)oxy]acetate](/img/structure/B4501917.png)

![4-[4-(3-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B4501925.png)
![propan-2-yl [3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B4501928.png)

![1-ethyl-7-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B4501941.png)
![N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B4501949.png)
